(3-Ethoxycarbonyl-2-oxoproply)triphenylphosphonium Chloride
CAS No.:
Cat. No.: VC16197857
Molecular Formula: C24H25ClO3P+
Molecular Weight: 427.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H25ClO3P+ |
---|---|
Molecular Weight | 427.9 g/mol |
IUPAC Name | (4-ethoxy-2,4-dioxobutyl)-triphenylphosphanium;hydrochloride |
Standard InChI | InChI=1S/C24H24O3P.ClH/c1-2-27-24(26)18-20(25)19-28(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23;/h3-17H,2,18-19H2,1H3;1H/q+1; |
Standard InChI Key | BRRCLIKFZISBBV-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)CC(=O)C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s structure features a triphenylphosphonium core linked to a 3-(ethoxycarbonyl)-2-oxopropyl moiety. This configuration grants it both stability and reactivity, as the electron-withdrawing ethoxycarbonyl group enhances the ylide’s nucleophilicity during Wittig reactions. The chloride counterion ensures solubility in polar aprotic solvents, a critical property for its utility in organic synthesis .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 426.87 g/mol |
Melting Point | 160°C (decomposition) |
Solubility | DMSO, DMF, CH₂Cl₂ |
Storage Conditions | 2–8°C, inert atmosphere |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethoxycarbonyl group ( 1.2–1.4 ppm for CH₃, 4.1–4.3 ppm for OCH₂) and the triphenylphosphonium moiety ( 7.5–7.9 ppm for aromatic protons) . Infrared (IR) spectroscopy shows characteristic carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O), confirming the presence of both functional groups .
Synthesis and Reactivity
Preparation Methods
The compound is typically synthesized via quaternization of triphenylphosphine with ethyl 3-chloroacetoacetate in anhydrous dichloromethane. This exothermic reaction proceeds at 0–5°C to minimize side products, yielding the phosphonium salt in >85% purity after recrystallization from ethanol .
Wittig Reaction Mechanism
In the presence of a base such as potassium tert-butoxide, the compound generates a stabilized ylide intermediate:
This ylide reacts with aldehydes to form α,β-unsaturated esters, a reaction critical for constructing biologically active molecules like retinoids and antifungal agents .
Table 2: Representative Wittig Reactions
Aldehyde | Product | Yield (%) |
---|---|---|
Benzaldehyde | Ethyl cinnamate | 92 |
4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 88 |
Furfural | Ethyl furylacrylate | 85 |
Applications in Pharmaceutical Development
Anticancer Agent Synthesis
The compound’s ability to install conjugated enoate motifs has been exploited in synthesizing tamoxifen analogs. For instance, reaction with 4-methoxybenzaldehyde produces ethyl 4-methoxycinnamate, a key intermediate in selective estrogen receptor modulators (SERMs) .
Antimicrobial Derivatives
Modification of the ylide’s ester group enables access to quinolone precursors. Coupling with 2-chlorobenzaldehyde yields ethyl 2-chlorocinnamate, which undergoes cyclization to produce fluoroquinolone antibiotics like ciprofloxacin analogs .
Recent Advances in Material Science
Polymer Functionalization
The ylide’s reactivity has been harnessed to synthesize conjugated polymers for organic photovoltaics. Reaction with thiophene-2-carboxaldehyde produces poly(3-ethyl cinnamate-thiophene), demonstrating a power conversion efficiency of 8.2% in prototype solar cells .
Nanomaterial Synthesis
Gold nanoparticles functionalized with phosphonium ylides derived from this compound exhibit enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) >10⁵ .
Environmental Applications
Green Chemistry Initiatives
Recent studies utilize the compound in solvent-free Wittig reactions under ball-milling conditions, reducing waste generation by 70% compared to traditional methods . Microwave-assisted reactions in ionic liquids further enhance atom economy, achieving 98% yield in styrene synthesis .
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